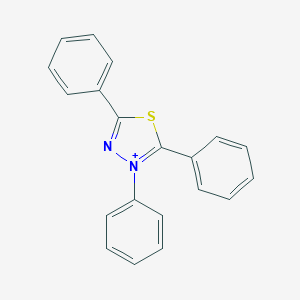![molecular formula C16H15NO B289849 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one, also known as THBIQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THBIQ is a bicyclic compound that contains a pyrrole ring fused to a benzene ring and an isoquinoline ring.
作用机制
The mechanism of action of 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one is not fully understood. However, studies have shown that 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one exerts its biological activity by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has also been shown to inhibit the activity of enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has been shown to exhibit various biochemical and physiological effects, including anti-cancer activity, neuroprotective activity, anti-inflammatory activity, and antioxidant activity. 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
实验室实验的优点和局限性
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has several limitations, including its poor solubility in water and its limited bioavailability.
未来方向
There are several future directions for the study of 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one, including the development of novel synthetic methods for 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one, the elucidation of its mechanism of action, and the optimization of its pharmacokinetic properties. Additionally, the potential therapeutic applications of 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one in other diseases, including diabetes and cardiovascular diseases, should be explored.
合成方法
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one can be synthesized using various methods, including Pictet-Spengler reaction, Buchwald-Hartwig coupling reaction, and Suzuki-Miyaura cross-coupling reaction. The Pictet-Spengler reaction involves the reaction between an amino acid and an aldehyde or ketone, which results in the formation of a tetrahydro-β-carboline intermediate. Subsequent cyclization of the intermediate using a Lewis acid catalyst leads to the formation of 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one. The Buchwald-Hartwig coupling reaction involves the reaction between an aryl halide and an amine, which results in the formation of an intermediate that undergoes cyclization to form 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one. The Suzuki-Miyaura cross-coupling reaction involves the reaction between an arylboronic acid and an aryl halide, which results in the formation of an intermediate that undergoes cyclization to form 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one.
科学研究应用
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has also been shown to exhibit neuroprotective activity by preventing the formation of amyloid-beta plaques and tau protein tangles, which are the hallmarks of Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C16H15NO |
|---|---|
分子量 |
237.3 g/mol |
IUPAC 名称 |
3,3a,10,11-tetrahydro-2H-naphtho[1,2-g]indolizin-1-one |
InChI |
InChI=1S/C16H15NO/c18-16-8-7-15-14-6-5-11-3-1-2-4-12(11)13(14)9-10-17(15)16/h1-6,15H,7-10H2 |
InChI 键 |
CXGOPWBYMXNTOM-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N2C1C3=C(CC2)C4=CC=CC=C4C=C3 |
规范 SMILES |
C1CC(=O)N2C1C3=C(CC2)C4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)


![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)
![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)
![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)

![1-[2-Oxo-2-(4,6,8-trimethyl-1-azulenyl)ethyl]pyridinium](/img/structure/B289782.png)
![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
